molecular formula C8H6Cl2O B1349292 3-(Chloromethyl)benzoyl chloride CAS No. 63024-77-1

3-(Chloromethyl)benzoyl chloride

Cat. No. B1349292
CAS RN: 63024-77-1
M. Wt: 189.04 g/mol
InChI Key: YCAIYRWHKSJKEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09174981B2

Procedure details

A solution of dimethylamine (2.91 mL, 5.82 mmol, 2.0M THF), NEt3 (0.885 mL, 6.35 mmol) and CH2Cl2 30 mL was cooled to 0° C. 3-(Chloromethyl)benzoyl chloride (1.0 g, 5.29 mmol) was added as a CH2Cl2 solution (3 mL) and the solution was stirred at 0° C. for 2 hours and then at ambient temperature for 2 hours. The reaction was washed with 1N HCl followed by brine, and the organic layer was dried over Na2SO4, filtered and concentrated. The product was purified by column chromatography (EtOAc) to provide 0.745 g (71%) of the product as colorless oil.
Quantity
2.91 mL
Type
reactant
Reaction Step One
Name
Quantity
0.885 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Yield
71%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].CCN(CC)CC.[Cl:11][CH2:12][C:13]1[CH:14]=[C:15]([CH:19]=[CH:20][CH:21]=1)[C:16](Cl)=[O:17]>C(Cl)Cl>[Cl:11][CH2:12][C:13]1[CH:14]=[C:15]([CH:19]=[CH:20][CH:21]=1)[C:16]([N:2]([CH3:3])[CH3:1])=[O:17]

Inputs

Step One
Name
Quantity
2.91 mL
Type
reactant
Smiles
CNC
Name
Quantity
0.885 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
ClCC=1C=C(C(=O)Cl)C=CC1
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at 0° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at ambient temperature for 2 hours
Duration
2 h
WASH
Type
WASH
Details
The reaction was washed with 1N HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product was purified by column chromatography (EtOAc)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClCC=1C=C(C(=O)N(C)C)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.745 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.